methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C28H27N3O6S2 and its molecular weight is 565.66. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with various reagents to achieve the desired functional groups. The synthetic pathway typically includes:
- Formation of the Tetrahydroisoquinoline Core : This is achieved using standard organic synthesis techniques such as cyclization reactions.
- Introduction of Sulfonyl and Benzoyl Groups : These modifications enhance the biological activity and solubility of the compound.
- Final Carboxylation : The introduction of the carboxylate moiety is crucial for the overall activity profile.
Antimicrobial Activity
Research has demonstrated that compounds containing the tetrahydroisoquinoline moiety exhibit potent antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Candida albicans | 20 |
Antiviral Activity
The compound has also been evaluated for antiviral properties. Initial studies suggest efficacy against certain strains of viruses. For instance:
- Anti-coronavirus Activity : In preliminary tests against human coronaviruses (HCoV-229E and HCoV-OC43), the compound exhibited promising antiviral activity with IC50 values indicating effective inhibition of viral replication.
Strain | IC50 (µM) | Selectivity Index |
---|---|---|
HCoV-229E | 25 | 10 |
HCoV-OC43 | 30 | 8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Tetrahydroisoquinoline Core : This moiety is known for its ability to interact with various biological targets.
- Sulfonamide Group : Enhances binding affinity to target proteins and may improve solubility.
- Carboxylate Functionality : Plays a critical role in mediating interactions with biological macromolecules.
Case Studies
Several studies have examined similar compounds with variations in their chemical structures. For example:
Properties
IUPAC Name |
methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c1-36-16-15-31-24-12-9-21(27(33)37-2)17-25(24)38-28(31)29-26(32)20-7-10-23(11-8-20)39(34,35)30-14-13-19-5-3-4-6-22(19)18-30/h3-12,17H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDWWMZVJFFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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